

Spectroscopic Data and Analysis of 5-(Benzyloxy)-2-chloropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 5-(Benzyloxy)-2-chloropyrimidine

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This guide provides a comprehensive overview of the spectroscopic data for **5-(Benzyloxy)-2-chloropyrimidine**, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.^[1] The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

1.1. Predicted ^1H NMR Data

The ^1H NMR spectrum of **5-(Benzyloxy)-2-chloropyrimidine** is expected to show signals corresponding to the protons of the pyrimidine ring, the benzylic methylene group, and the phenyl ring.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.5	Singlet	2H	H-4, H-6 (Pyrimidine ring)
~7.5 - 7.3	Multiplet	5H	Phenyl ring protons
~5.2	Singlet	2H	-CH ₂ - (Benzylic protons)

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ , ppm)	Assignment
~161	C-2 (C-Cl)
~158	C-5 (C-O)
~145	C-4, C-6
~136	Quaternary Carbon (Phenyl ring)
~129 - 128	CH Carbons (Phenyl ring)
~71	-CH ₂ - (Benzylic carbon)

1.3. Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of an organic compound is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the purified **5-(Benzyloxy)-2-chloropyrimidine** in approximately 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).^[1] The solution is then filtered into a clean NMR tube.
- **Internal Standard:** A small amount of an internal standard, typically tetramethylsilane (TMS), is added to the solution to serve as a reference point (δ = 0.00 ppm) for the chemical shifts.^[1]

- **Data Acquisition:** The NMR spectrum is recorded on a spectrometer, with typical instruments operating at frequencies of 300, 400, or 500 MHz for ^1H NMR.[2] For ^{13}C NMR, the low natural abundance of the ^{13}C isotope necessitates a larger number of scans to obtain a spectrum with a good signal-to-noise ratio.[3]
- **Data Processing:** The acquired free induction decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and integrated.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[4]

2.1. Predicted IR Data

The IR spectrum of **5-(Benzyloxy)-2-chloropyrimidine** is expected to show the following characteristic absorption bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic (Pyrimidine and Phenyl rings)
2950 - 2850	C-H stretch	Aliphatic ($-\text{CH}_2-$)
1600 - 1450	C=C and C=N stretch	Aromatic (Pyrimidine and Phenyl rings)
1250 - 1000	C-O-C stretch	Aryl-alkyl ether
800 - 600	C-Cl stretch	Chloro-pyrimidine

2.2. Experimental Protocol for IR Spectroscopy

For a solid sample like **5-(Benzyloxy)-2-chloropyrimidine**, the following methods can be used:

- **Thin Solid Film Method:** The solid sample is dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5] The IR spectrum is then recorded.
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal (e.g., ZnSe or diamond).[6] Pressure is applied to ensure good contact between the sample and the crystal. The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, and the resulting spectrum is recorded.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

3.1. Predicted MS Data

The mass spectrum of **5-(Benzyloxy)-2-chloropyrimidine** is expected to show a molecular ion peak and several fragment ions.

m/z	Proposed Fragment Ion
220/222	$[M]^+$ (Molecular ion peak, with the M+2 peak due to the ^{37}Cl isotope)
91	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion, from cleavage of the benzylic C-O bond)

The predicted collision cross-section values for different adducts of **5-(benzyloxy)-2-chloropyrimidine** can also be calculated.[8] For example, the predicted m/z for the $[M+H]^+$ adduct is 221.04762.[8]

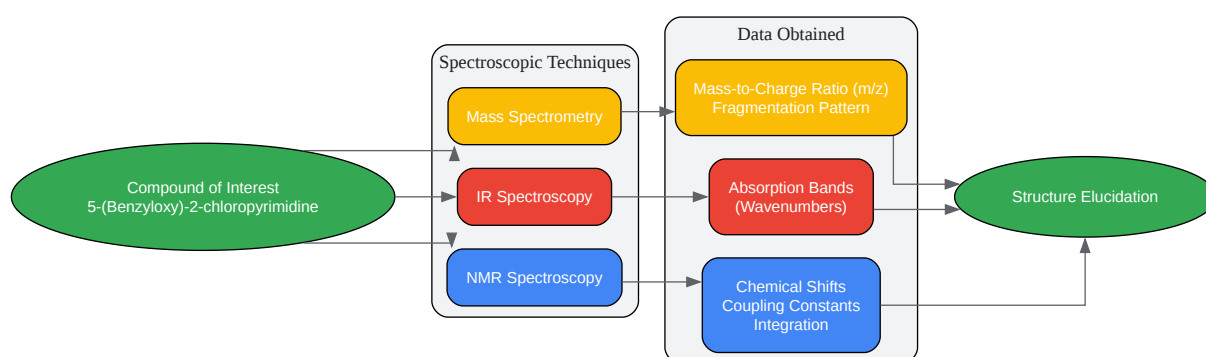
3.2. Experimental Protocol for Mass Spectrometry

A general protocol for mass spectrometry analysis is as follows:

- **Sample Preparation:** A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[9] The concentration is typically in the range of 10-100 micrograms per mL.[9]
- **Ionization:** The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[7] EI involves bombarding the sample with high-energy electrons, which often leads to extensive fragmentation.[10] ESI is a softer ionization technique that typically results in less fragmentation and a more prominent molecular ion peak.[7]
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[7]
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.[10]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, leading to its structure elucidation.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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